molecular formula C10H15NO6 B1409108 Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt CAS No. 2202948-77-2

Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt

Cat. No. B1409108
CAS RN: 2202948-77-2
M. Wt: 245.23 g/mol
InChI Key: UNDQIGOLLPQSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt is a chemical compound with the molecular formula C10H15NO6 and a molecular weight of 245.23 . It is a solid substance .


Synthesis Analysis

The synthesis of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate involves a dirhodium(II)-catalyzed cyclopropanation with ethyl diazoacetate under low catalyst loadings . This process can be conducted under low catalyst loadings (<0.001 mol %), and by appropriate choice of catalyst and hydrolysis conditions, either the exo- or endo-3-azabicyclo-[3.1.0]hexanes can be formed cleanly with high levels of diastereoselectivity .


Molecular Structure Analysis

The InChI code for Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate is 1S/C8H13NO2/c1-2-11-8(10)7-5-3-9-4-6(5)7/h5-7,9H,2-4H2,1H3 . The structure of this compound includes a bicyclic scaffold, which is a common feature in many pharmaceutical drugs .


Chemical Reactions Analysis

The key reaction involved in the synthesis of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate is the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate . This reaction is catalyzed by dirhodium(II) and can be conducted under low catalyst loadings .


Physical And Chemical Properties Analysis

Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate is a solid substance . It has a molecular weight of 155.2 . The compound should be stored in a refrigerator .

Scientific Research Applications

Antimalarial Activity

Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt derivatives have been studied for their potential antimalarial properties. Derivatives with varying side chains were evaluated for their in vitro activity against Plasmodium falciparum, showing potential as antimalarial agents (Ningsanont et al., 2003).

Chemical Synthesis and Rearrangement

Research has explored the synthesis and chemical properties of related compounds. For example, the synthesis of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives and their evaluation for antimalarial activities is a notable area of study. These derivatives have shown activity against P. falciparum and antimycobacterium, and have been evaluated for their cytotoxic activity against Vero cell (Ningsanont et al., 2003). Additionally, a double rearrangement in the pyrrolidine-1,2-oxide system leading to pentasubstituted pyrroles has been proposed based on the identification of an intermediate compound (Dehnel & Kanabus‐kaminska, 1987).

Pharmaceutical Synthesis

Compounds within this chemical class have been used in the synthesis of pharmaceuticals. For instance, the synthesis of trovafloxacin, an antibacterial drug, involves using derivatives of the azabicyclo[3.1.0]hexane ring system (Norris et al., 2000).

Medicinal Chemistry

Derivatives of this compound have been studied in medicinal chemistry, particularly for their analgesic properties. For example, a series of 1-aryl-3-azabicyclo[3.1.0]hexanes synthesized by hydride reduction of 1-arylcyclopropanedicarboximides have shown significant analgesic potency (Epstein et al., 1981).

Stereoselective Synthesis

The field also explores the stereoselective synthesis of this compound's derivatives. The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been achieved, contributing to the development of unnatural amino acids (Bakonyi et al., 2013).

Safety and Hazards

The safety information for Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate indicates that it should be handled with caution . The MSDS (Material Safety Data Sheet) provides detailed safety and handling information .

Biochemical Analysis

Biochemical Properties

Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cyclooxygenase enzymes, modulating their activity and affecting the production of prostaglandins. Additionally, this compound can bind to certain receptors, such as the mu-opioid receptor, altering signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on cells are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This compound has also been observed to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For instance, its interaction with cyclooxygenase enzymes results in the modulation of enzyme activity, affecting the synthesis of inflammatory mediators. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged modulation of signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological profile. Additionally, it can affect metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via specific membrane transporters, influencing its intracellular concentration and subsequent biological effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes .

properties

IUPAC Name

ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.C2H2O4/c1-2-11-8(10)7-5-3-9-4-6(5)7;3-1(4)2(5)6/h5-7,9H,2-4H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDQIGOLLPQSIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt
Reactant of Route 2
Reactant of Route 2
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt
Reactant of Route 3
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt
Reactant of Route 4
Reactant of Route 4
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt
Reactant of Route 5
Reactant of Route 5
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt
Reactant of Route 6
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.